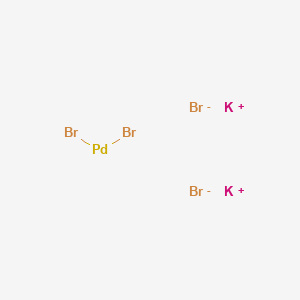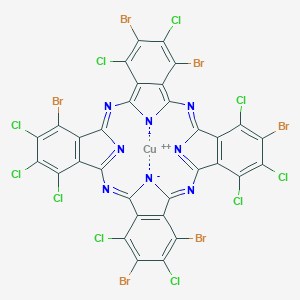
Potassium tetrabromopalladate(II)
Overview
Description
Potassium tetrabromopalladate(II) is a coordination complex with the chemical formula K₂PdBr₄. It consists of potassium cations and tetrabromopalladate(II) anions. This compound is known for its applications in various fields, particularly in catalysis and organic synthesis. It appears as a yellow crystalline solid that is soluble in water .
Mechanism of Action
Target of Action
Potassium tetrabromopalladate(II) is a complex compound that primarily targets the synthesis of semiconducting metal-containing polymers . These polymers have a polypyrrole backbone that has a conformational energy minimum and is nearly planar .
Mode of Action
The compound interacts with its targets through a process involving (COD)PdCl2 and C3-symmetric N,N′,N′′-tris(2-pyridinylmethyl)-1,3,5-benzenetricarboxamide (L) to prepare Pd6L4-type neutral coordination cages . This interaction results in changes in the structure and properties of the targeted polymers.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of semiconducting metal-containing polymers . The downstream effects of this process can influence the properties and applications of the resulting polymers.
Result of Action
The primary result of Potassium tetrabromopalladate(II)'s action is the formation of Pd6L4-type neutral coordination cages . These cages are part of the structure of semiconducting metal-containing polymers, influencing their conformation and properties .
Preparation Methods
Potassium tetrabromopalladate(II) can be synthesized through the reaction of palladium(II) bromide with potassium bromide in an aqueous solution. The reaction typically involves dissolving palladium(II) bromide in water, followed by the addition of potassium bromide. The mixture is then stirred and heated to facilitate the formation of potassium tetrabromopalladate(II). The resulting solution is allowed to cool, and the product is obtained by evaporation of the solvent .
Industrial production methods for potassium tetrabromopalladate(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and concentration, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Potassium tetrabromopalladate(II) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the bromide ligands are replaced by other ligands such as chloride or cyanide.
Oxidation-Reduction Reactions: It can be involved in redox reactions where the palladium center undergoes changes in its oxidation state.
Coordination Reactions: It can form coordination complexes with various ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include halide salts, cyanide salts, and various organic ligands. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Potassium tetrabromopalladate(II) has several scientific research applications:
Catalysis: It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: It is used in the synthesis of semiconducting metal-containing polymers, which have applications in electronic devices.
Biological Research: It has been studied for its potential antimicrobial and anticancer properties, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Potassium tetrabromopalladate(II) can be compared with other similar compounds such as:
Potassium tetrachloropalladate(II): (K₂PdCl₄)
Potassium tetracyanopalladate(II): (K₂Pd(CN)₄)
Potassium tetrabromoaurate(III): (KAuBr₄)
These compounds share similar coordination chemistry but differ in their ligands and specific applications. Potassium tetrabromopalladate(II) is unique due to its bromide ligands, which can influence its reactivity and the types of reactions it can catalyze .
Properties
IUPAC Name |
dipotassium;tetrabromopalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURRBMISBBRGH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].Br[Pd-2](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4K2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884716 | |
| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Potassium tetrabromopalladate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13826-93-2 | |
| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladate(2-), tetrabromo-, potassium (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetrabromopalladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key spectroscopic features of Potassium Tetrabromopalladate(II)?
A1: Research using polarized crystal spectroscopy has revealed distinct electronic transitions within Potassium Tetrabromopalladate(II) crystals. Specifically, at a temperature of 15 Kelvin, this compound exhibits well-defined vibrational structures associated with its electronic transitions, particularly within the ¹A₂g energy level. [] This structured absorption points towards the involvement of vibrational modes within the electronic transitions of the compound.
Q2: Has Potassium Tetrabromopalladate(II) been utilized in the synthesis and characterization of other metal complexes?
A3: Yes, Potassium Tetrabromopalladate(II) has been used as a starting material in the synthesis of Palladium(II) complexes with organic ligands. For instance, it has been reacted with α-Naphthoquinoline to produce a dimeric Palladium(II) complex. [] The distinct spectral features of Potassium Tetrabromopalladate(II), particularly in the lower infrared region, are useful in confirming the coordination of bromide ions to the Palladium(II) center in the synthesized complex.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)





![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
